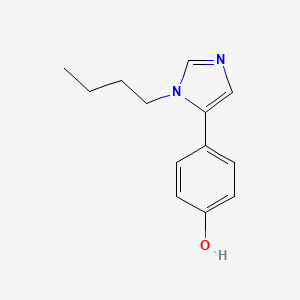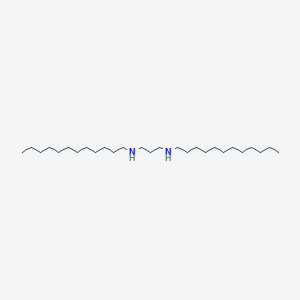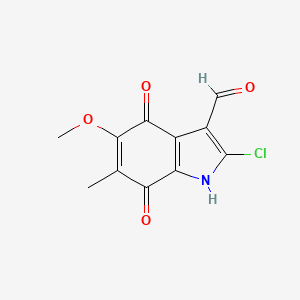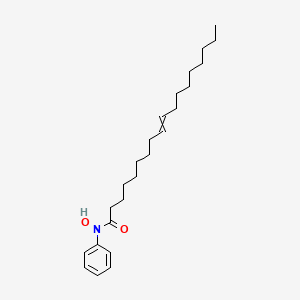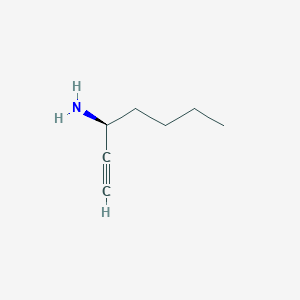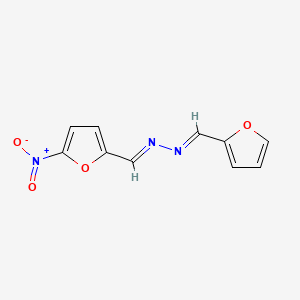
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide is a chemical compound characterized by its unique structure, which includes a picolinamide moiety and a 5,5-dimethyl-2-oxotetrahydro-3-furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide typically involves the reaction of picolinamide with a suitable precursor of the 5,5-dimethyl-2-oxotetrahydro-3-furyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve steps such as esterification, amidation, and cyclization to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the picolinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinamide derivatives.
Scientific Research Applications
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)isonicotinamide
- N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)succinimide
Uniqueness
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
77694-35-0 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-(5,5-dimethyl-2-oxooxolan-3-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)7-9(11(16)17-12)14-10(15)8-5-3-4-6-13-8/h3-6,9H,7H2,1-2H3,(H,14,15) |
InChI Key |
NBRPJIVBLOVBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)NC(=O)C2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)
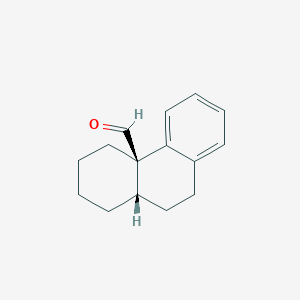

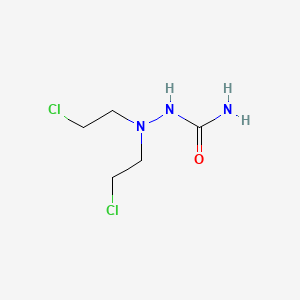
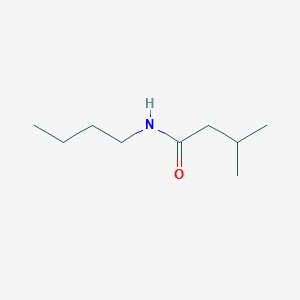


![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)
